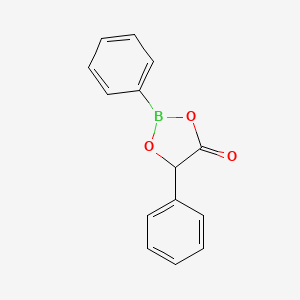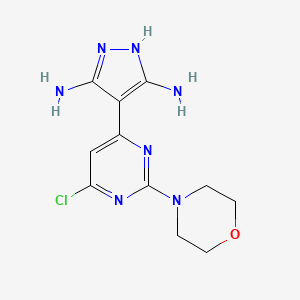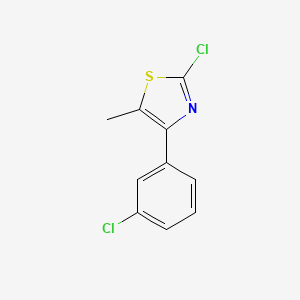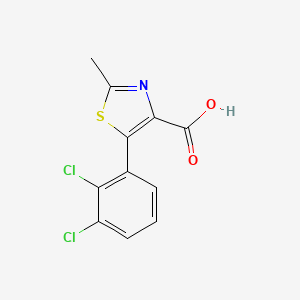
2,5-Diphenyl-1,3,2-dioxaborolan-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Diphenyl-1,3,2-dioxaborolan-4-one is an organic compound that belongs to the class of boronic acid derivatives It is characterized by the presence of a boron atom within a dioxaborolane ring, which is further substituted with two phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Diphenyl-1,3,2-dioxaborolan-4-one typically involves the reaction of phenylboronic acid with a suitable diol under dehydrating conditions. One common method is the reaction of phenylboronic acid with pinacol in the presence of a dehydrating agent such as toluene or benzene. The reaction is usually carried out under reflux conditions to facilitate the formation of the dioxaborolane ring .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for optimizing the production process .
Chemical Reactions Analysis
Types of Reactions
2,5-Diphenyl-1,3,2-dioxaborolan-4-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phenylboronic acid derivatives.
Reduction: Reduction reactions can convert the boronic ester to the corresponding borane.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Major Products Formed
Oxidation: Phenylboronic acid derivatives.
Reduction: Borane derivatives.
Substitution: Various substituted phenylboronic acid esters.
Scientific Research Applications
2,5-Diphenyl-1,3,2-dioxaborolan-4-one has a wide range of applications in scientific research:
Biology: The compound is utilized in the development of fluorescent probes for detecting biological molecules.
Mechanism of Action
The mechanism of action of 2,5-Diphenyl-1,3,2-dioxaborolan-4-one involves its ability to form stable complexes with various nucleophiles. The boron atom in the dioxaborolane ring acts as an electron-deficient center, allowing it to interact with electron-rich species. This interaction facilitates various chemical transformations, including cross-coupling reactions and the formation of boron-nitrogen bonds .
Comparison with Similar Compounds
Similar Compounds
- 4-(Diphenylamino)phenylboronic acid pinacol ester
- 1-Methyl-1,2,3,6-tetrahydropyridine-4-boronic acid pinacol ester
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
Uniqueness
2,5-Diphenyl-1,3,2-dioxaborolan-4-one is unique due to its specific structural features, such as the presence of two phenyl groups and the dioxaborolane ring. These features confer distinct reactivity and stability, making it a valuable reagent in various chemical transformations and applications .
Properties
Molecular Formula |
C14H11BO3 |
|---|---|
Molecular Weight |
238.05 g/mol |
IUPAC Name |
2,5-diphenyl-1,3,2-dioxaborolan-4-one |
InChI |
InChI=1S/C14H11BO3/c16-14-13(11-7-3-1-4-8-11)17-15(18-14)12-9-5-2-6-10-12/h1-10,13H |
InChI Key |
YYGJUGLOYYPZFE-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(=O)O1)C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-chloro-N-[(2-methoxyphenyl)methyl]-4-Pyrimidinamine](/img/structure/B13938829.png)





![2-Chloro-6-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13938860.png)
![2-[(3-bromophenyl)thio]Benzenemethanol](/img/structure/B13938867.png)
![3-Pyridinesulfonamide, 6-[(2-amino-2-methylpropyl)amino]-](/img/structure/B13938875.png)
![1-(2-(2-Hydroxyethyl)-2,8-diazaspiro[4.5]decan-8-yl)ethanone](/img/structure/B13938880.png)
![(6-Methoxycarbonylpyrrolo[1,2-b]pyridazin-3-yl)boronic acid](/img/structure/B13938882.png)



